molecular formula C2H6ClO2PS B128814 Dimethyl chlorothiophosphate CAS No. 2524-03-0

Dimethyl chlorothiophosphate

Cat. No. B128814
CAS RN: 2524-03-0
M. Wt: 160.56 g/mol
InChI Key: XFBJRFNXPUCPKU-UHFFFAOYSA-N
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Description

Dimethyl chlorothiophosphate is an organophosphate that is used as an intermediate in the manufacture of pesticides and plasticisers . It contains sulfur and chlorine atoms bonded to the central phosphorus atom .


Molecular Structure Analysis

Dimethyl chlorothiophosphate has a molecular weight of 160.56 g/mol . Its molecular formula is C2H6ClO2PS . The molecule contains a total of 12 bonds, including 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 phosphonate (thio-) .


Chemical Reactions Analysis

Organothiophosphates, such as Dimethyl chlorothiophosphate, are susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides . A specific reaction involving Dimethyl chlorothiophosphate and methylhydrazine has been reported, where the reaction of 2 equivalents of methylhydrazine with 1 equivalent of Dimethyl chlorothiophosphate at 0 °C produced the phosphorus hydrazide in good yield .


Physical And Chemical Properties Analysis

Dimethyl chlorothiophosphate is a colorless to light amber liquid . It does not react rapidly with air or water . Its boiling point is 66-67 °C at 16 mmHg, and it has a density of 1.322 g/mL at 25 °C .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

Kinetic studies on aryl phenyl chlorothiophosphates, including dimethyl chlorothiophosphate, reveal insights into their reaction mechanisms. These compounds react with substituted anilines in acetonitrile, indicating a concerted SN2 mechanism. Theoretical calculations suggest competitive front-side and back-side nucleophilic attacks in these reactions (Hoque et al., 2007).

Environmental Impact and Pesticide Exposure

Research has explored the association between organophosphate exposure, including dimethyl chlorothiophosphate, and health conditions such as attention-deficit/hyperactivity disorder (ADHD) in children. Higher urinary concentrations of dimethyl alkylphosphate metabolites correlate with ADHD diagnoses (Bouchard et al., 2010).

Organophosphate Decomposition and Decontamination

Studies on dichlorvos, a related organophosphate, provide insights into the degradation pathways and potential environmental decontamination strategies. Emerging technologies for the degradation of organophosphates have been reviewed, focusing on microbial degradation and physicochemical methods (Zhang et al., 2021).

Applications in Battery Technology

Research into dimethyl methyl phosphate (a related compound) explores its use as a nonflammable electrolyte solvent for lithium-ion batteries. This innovative application demonstrates the potential for using organophosphates in energy storage technologies (Feng et al., 2008).

Impacts on Human Health

Exposure to organophosphate pesticides, including metabolites of dimethyl chlorothiophosphate, has been studied in various populations, assessing potential health risks. Investigations into urinary metabolites in specific populations help understand exposure levels and health implications (McKelvey et al., 2013).

Safety And Hazards

Dimethyl chlorothiophosphate is a strong irritant to the eyes, skin, and mucous membranes . It may burn but does not ignite readily . When heated, it emits very toxic fumes of chlorine-containing compounds, phosphorus oxides, and sulfur oxides . It is classified as a poison and corrosive substance .

properties

IUPAC Name

chloro-dimethoxy-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3
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InChI Key

XFBJRFNXPUCPKU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COP(=S)(OC)Cl
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Molecular Formula

C2H6ClO2PS
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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DSSTOX Substance ID

DTXSID0027486
Record name Dimethyl chlorothiophosphate
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Molecular Weight

160.56 g/mol
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Physical Description

Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998)
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Boiling Point

151 to 153 °F at 16 mmHg (EPA, 1998)
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Density

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Product Name

Dimethyl chlorothiophosphate

CAS RN

2524-03-0
Record name DIMETHYL CHLOROTHIOPHOSPHATE
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Record name Dimethyl phosphorochloridothioate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
P Lusiak, PR Singh, KV Katti - Journal of the Chemical Society, Dalton …, 1994 - pubs.rsc.org
… A solution of methylhydrazine (3.45 g, 75 mmol) in chloroform (100 an3) was added dropwise to a solution of dimethyl chlorothiophosphate (4.8 g, 30 mmol) also in CHCl, (100 cm3) …
Number of citations: 4 pubs.rsc.org
VK Ahluwalia, KK Arora, G Kaur… - Synthetic …, 1987 - Taylor & Francis
Reaction of Mercaptothiazoles with O, O-Dimethyl-chlorothiophosphate: An Unusual Reaction … REACTION OF MERCAPTOTHIAZOLES WITH 0,O-DIMETHYLCHLOROTHIOPHOSPHATE …
Number of citations: 4 www.tandfonline.com
JS Carver - 1998 - huskiecommons.lib.niu.edu
… -Winstein equation is applied to the solvolysis of dimethyl chlorothiophosphate [(CH[sub 3]O… The dimethyl chlorothiophosphate varies only a very little from that trend (1 = 1.17, m = 0.55) …
Number of citations: 0 huskiecommons.lib.niu.edu
N Ribeiro, J Maeda, Y Ishida, Y Kobayashi, K Saigo - Chemistry letters, 2007 - journal.csj.jp
… dimethyl chlorothiophosphate (1.1 equiv.) was added to the solution at À78 C, and the reaction mixture was allowed to warm up to room temperature over a period of 4h with …
Number of citations: 6 www.journal.csj.jp
D Herschlag, JA Piccirilli, TR Cech - Biochemistry, 1991 - ACS Publications
… to that for the preparation of MDP except that dimethyl chlorothiophosphate replaced dimethyl chlorophosphate. To a solution of dimethyl chlorothiophosphate (2.8 g, 22 mmol) in dry …
Number of citations: 331 pubs.acs.org
A Raissi Shabari, F Sabbaghi… - … Section E: Structure …, 2012 - scripts.iucr.org
… To a solution of dimethyl chlorothiophosphate, [CH 3 O] 2 P(S)Cl, (1.7 mmol) in dry CH 3 CN (30 ml), a solution of dibenzylamine (3.4 mmol) in the same solvent (5 ml) was added at ice …
Number of citations: 1 scripts.iucr.org
S Ghadimi, SL Mousavi, Z Rahnama… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
… Next, O,O-dimethyl chlorothiophosphate was slowly added over a period of 15 min, and the mixture was then refluxed at 60C for 12 h until the end of the reaction. It was then stirred for …
Number of citations: 14 www.tandfonline.com
M Javani, SJ Saghanezhad - Iran. J. Chem. Chem. Eng. Research Article …, 2023 - ijcce.ac.ir
… The synthesized 3-methyl-4-nitrophenol (2.5 mmol, 0.382 g) was added to dimethyl chlorothiophosphate in toluene synthesized in the previous step and stirred at room temperature for …
Number of citations: 0 www.ijcce.ac.ir
NK Dey, CK Kim, HW Lee - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… : dimethyl phosphinic chloride (1O);1h dimethyl thiophosphinic chloride (1S);1h diethyl phosphinic chloride (2O); dimethyl chlorophosphate (3O);1g dimethyl chlorothiophosphate (3S);…
Number of citations: 29 koreascience.kr
GG Guilbault, GJ Lubrano - Analytica Chimica Acta, 1968 - Elsevier
… /ml of benzoyl chloride, benzoyl bromide, phthalic anhydride, diisopropyl phosphorofluoridate, parathion, methyl parathion, diethyl chlorophosphate and dimethyl chlorothiophosphate …
Number of citations: 12 www.sciencedirect.com

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